molecular formula C14H17BrN2O2 B8457975 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate CAS No. 195190-96-6

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate

Cat. No.: B8457975
CAS No.: 195190-96-6
M. Wt: 325.20 g/mol
InChI Key: SLJMPDGIEKZJAU-UHFFFAOYSA-N
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Description

1-azabicyclo[222]octan-3-yl N-(4-bromophenyl)carbamate is a chemical compound that belongs to the class of carbamic acid esters It is characterized by the presence of a bromophenyl group and a 1-azabicyclo[222]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate typically involves the reaction of 4-bromophenyl isocyanate with 1-azabicyclo[2.2.2]octan-3-ol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamate esters, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate ester can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the 1-azabicyclo[2.2.2]octane core with the carbamate ester and bromophenyl group makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

195190-96-6

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-12(4-2-11)16-14(18)19-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)

InChI Key

SLJMPDGIEKZJAU-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Quinuclidinol and 4-bromophenyl isocyanate were used. Filtration of the precipitated solid from the cooled reaction mixture afforded the title compound (60%) as a white solid: mp 217.5-219.5° C.; FAB LRMS m /z (relative intensity, %)328(16), 327 ([MH+ with Br81 ], 100), 326(16), 325 ([MH+ with Br79 ], 100).
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